molecular formula C16H16ClN3O4S B2654187 ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-68-3

ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2654187
CAS No.: 946354-68-3
M. Wt: 381.83
InChI Key: KZGFZRKUAMSXCJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a chlorophenyl group, and a carbamoyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and reagents like sodium hydride or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups, such as hydroxyl, amino, or alkyl groups .

Scientific Research Applications

Ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

What sets ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-5-10(17)7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGFZRKUAMSXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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